molecular formula C4H5N5O2 B043640 5-Nitropyrimidine-2,4-diamine CAS No. 18620-73-0

5-Nitropyrimidine-2,4-diamine

Cat. No.: B043640
CAS No.: 18620-73-0
M. Wt: 155.12 g/mol
InChI Key: UUWYIIVPLIJDMQ-UHFFFAOYSA-N
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Description

5-Nitropyrimidine-2,4-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C4H5N5O2 It is characterized by the presence of a nitro group at the 5-position and amino groups at the 2- and 4-positions of the pyrimidine ring

Mechanism of Action

Biochemical Pathways

, suggesting that it may interfere with cell cycle regulation.

Result of Action

The result of the action of 5-Nitropyrimidine-2,4-diamine is the inhibition of cell proliferation. In studies, it has shown a three-fold improvement compared with the commercial anticancer drug fluorouracil in inhibiting HepG2 cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives. One common method is the nitration of 2,4-diaminopyrimidine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperature and pressure conditions.

    Substitution: Nucleophiles such as alkyl halides, under basic conditions.

    Condensation: Aldehydes or ketones, under acidic or basic conditions.

Major Products Formed:

    Reduction: 2,4,5-triaminopyrimidine.

    Substitution: Various substituted pyrimidine derivatives.

    Condensation: Schiff bases and other condensation products.

Scientific Research Applications

5-Nitropyrimidine-2,4-diamine has diverse applications in scientific research:

    Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of heat-resistant materials and energetic compounds due to its stability and energetic properties.

Comparison with Similar Compounds

    2,4-Diaminopyrimidine: Lacks the nitro group at the 5-position, making it less reactive in certain chemical reactions.

    5-Nitro-2,4-dihydroxypyrimidine: Contains hydroxyl groups instead of amino groups, leading to different chemical and biological properties.

    5-Nitro-1,3-diaminobenzene: A benzene derivative with similar functional groups but different aromatic ring structure.

Uniqueness: 5-Nitropyrimidine-2,4-diamine is unique due to the presence of both nitro and amino groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with biological targets makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWYIIVPLIJDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298253
Record name 5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18620-73-0
Record name 18620-73-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122004
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-4-Diamino-5-nitropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the design of 6,6'-(hydrazine-1,2-diyl)bis(5-nitropyrimidine-2,4-diamine) (PHP) beneficial for heat resistance?

A1: PHP incorporates several structural features aimed at enhancing heat resistance. These include:

  • High symmetry and planarity: The molecule's symmetrical and planar structure contributes to its stability by maximizing packing efficiency and intermolecular interactions. []
  • Multi-fused conjugated structure: The fused ring system and extended conjugation throughout the molecule enhances stability and raises the decomposition temperature. []
  • Hydrogen bonding: The presence of multiple hydrogen bond donors and acceptors within the molecule leads to strong intermolecular interactions, further contributing to its thermal stability. []

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